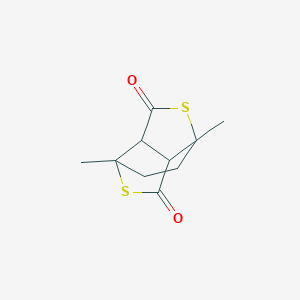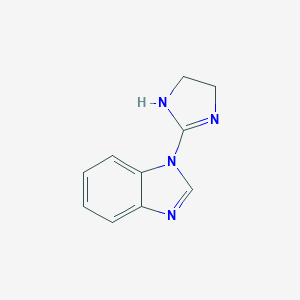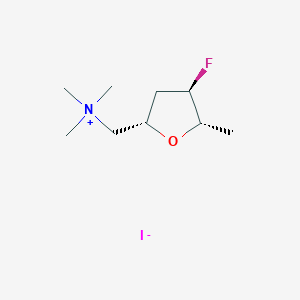
4-Deoxy-4-fluoromuscarine iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Deoxy-4-fluoromuscarine iodide is a synthetic compound that belongs to the muscarinic acetylcholine receptor agonist family. It is a potent and selective agonist for the M2 and M4 muscarinic receptor subtypes. The compound has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of 4-Deoxy-4-fluoromuscarine iodide involves the activation of muscarinic receptors. The compound selectively activates the M2 and M4 receptor subtypes, which are primarily located in the brain. Activation of these receptors leads to the modulation of various physiological processes, including neurotransmitter release, synaptic plasticity, and neuronal excitability.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-Deoxy-4-fluoromuscarine iodide are primarily mediated through the activation of muscarinic receptors. The compound has been shown to modulate the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate. Additionally, it has been shown to enhance synaptic plasticity and improve learning and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Deoxy-4-fluoromuscarine iodide in lab experiments is its high selectivity for the M2 and M4 receptor subtypes. This allows researchers to specifically target these receptors without affecting other muscarinic receptor subtypes. However, one limitation of using this compound is its relatively short half-life, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 4-Deoxy-4-fluoromuscarine iodide. One potential area of research is the development of new compounds with improved selectivity and longer half-life. Additionally, the compound could be used to investigate the role of muscarinic receptors in various neurological disorders, including Alzheimer's disease and schizophrenia. Finally, the compound could be used to investigate the effects of muscarinic receptor activation on other physiological processes, such as cardiovascular function and immune system regulation.
Conclusion
In conclusion, 4-Deoxy-4-fluoromuscarine iodide is a potent and selective agonist for the M2 and M4 muscarinic receptor subtypes. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. The compound has been used to investigate the role of muscarinic receptors in various physiological processes and has shown promise as a tool for investigating neurological disorders. Future research involving this compound could lead to the development of new treatments for a variety of neurological and physiological disorders.
Métodos De Síntesis
The synthesis of 4-Deoxy-4-fluoromuscarine iodide involves several steps. The first step involves the protection of the hydroxyl group on the muscarine molecule. This is followed by the introduction of a fluorine atom at the 4-position of the muscarine ring. The final step involves the removal of the protecting group to yield the final product.
Aplicaciones Científicas De Investigación
4-Deoxy-4-fluoromuscarine iodide has been extensively studied for its potential applications in scientific research. It has been used as a tool to study the role of muscarinic receptors in various physiological processes, including memory, learning, and cognition. The compound has also been used to investigate the effects of muscarinic receptor activation on neurotransmitter release and synaptic plasticity.
Propiedades
Número CAS |
132113-37-2 |
|---|---|
Nombre del producto |
4-Deoxy-4-fluoromuscarine iodide |
Fórmula molecular |
C9H19FINO |
Peso molecular |
303.16 g/mol |
Nombre IUPAC |
[(2S,4R,5S)-4-fluoro-5-methyloxolan-2-yl]methyl-trimethylazanium;iodide |
InChI |
InChI=1S/C9H19FNO.HI/c1-7-9(10)5-8(12-7)6-11(2,3)4;/h7-9H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-,9+;/m0./s1 |
Clave InChI |
LOQSODOOUZMOJP-CTERPIQNSA-M |
SMILES isomérico |
C[C@H]1[C@@H](C[C@H](O1)C[N+](C)(C)C)F.[I-] |
SMILES |
CC1C(CC(O1)C[N+](C)(C)C)F.[I-] |
SMILES canónico |
CC1C(CC(O1)C[N+](C)(C)C)F.[I-] |
Sinónimos |
4-deoxy-4-fluoromuscarine 4-deoxy-4-fluoromuscarine iodide 4-deoxy-4-fluoromuscarine, (2R(-)-(2alpha,4beta,5beta))-isomer 4-deoxy-4-fluoromuscarine, (2R(-)-(2alpha-4alpha,5alpha))-isomer 4-deoxy-4-fluoromuscarine, (2S(-)-(2alpha,4alpha,5alpha))-isomer DFM iodide, (2R(-)-(2alpha,4alpha,5alpha))- DFM iodide, (2R(-)-(2alpha,4beta,5beta))- DFM iodide, (2S(-)-(2alpha,4alpha,5alpha))- DFM iodide, (2S(-)-(2alpha,4beta,5alpha))- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



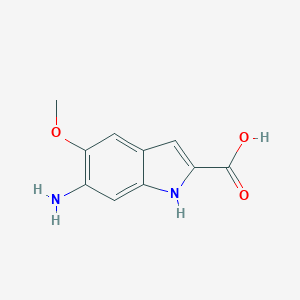
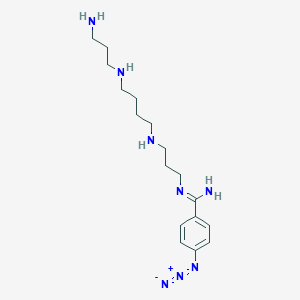
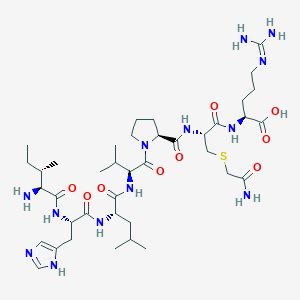
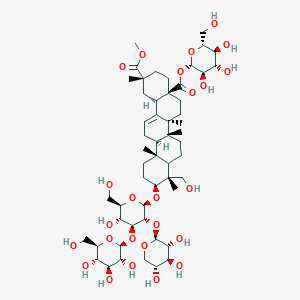
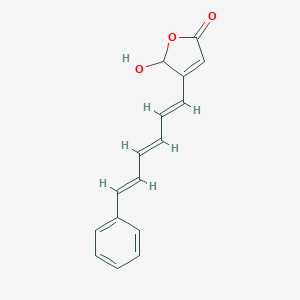
![(2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B145173.png)
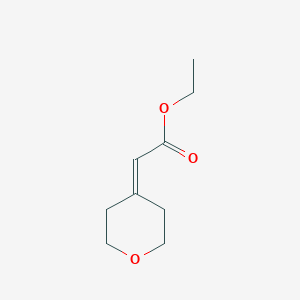
![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3R)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid](/img/structure/B145177.png)
![[(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate](/img/structure/B145178.png)
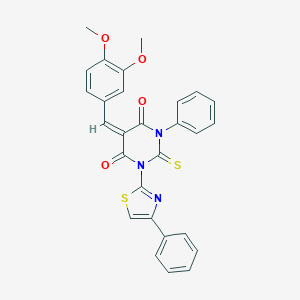
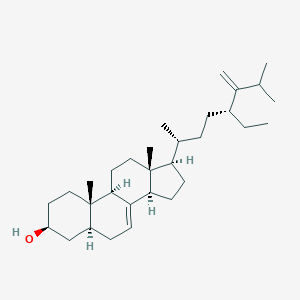
![1-(3-Oxabicyclo[3.1.0]hexan-1-yl)-2-propanone](/img/structure/B145187.png)
